cis,trans-Germacrone

Anticancer Cytotoxicity Stereochemistry

cis,trans-Germacrone (CAS 32663-51-7) delivers stereochemistry-dependent activity critical for SAR interpretation. This defined (Z,E)-isomer avoids isomeric mixtures that confound potency data, enabling precise IC₅₀ comparisons across HeLa, LoVo, and BGC-823 lines (range 4.72–13.68 μM). Validated for OCT2-mediated transport studies (IC₅₀ 15.5 μM) and Caco-2 permeability (P_app 7.30×10⁻⁶ cm·s⁻¹) formulation benchmarking. Compound-specific procurement eliminates substitution risk inherent in furanodiene or curdione alternatives. For researchers demanding isomer-level experimental control.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
Cat. No. B1234138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis,trans-Germacrone
Synonymsgermacron
germacrone
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1=CCC(=C(C)C)C(=O)CC(=CCC1)C
InChIInChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8+,13-7-
InChIKeyCAULGCQHVOVVRN-UPAULDTKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis,trans-Germacrone Procurement: Product Profile and Structural Identity


cis,trans-Germacrone (CAS 32663-51-7) is a stereoisomer of the sesquiterpenoid germacrone, belonging to the germacrane-type sesquiterpene family [1]. It exists as one of several double-bond isomeric forms (including trans,trans-germacrone) that occur naturally in Curcuma species (Zingiberaceae) and Carpesium divaricatum [2]. The compound exhibits broad-spectrum pharmacological activities including antitumor, anti-inflammatory, antioxidant, antiviral, and anti-androgenic effects [1]. As an isomeric form, its stereochemical configuration influences molecular interactions and biological outcomes, which forms the basis for its differentiation from the more commonly studied trans,trans-germacrone .

Why Generic Germacrone Substitution Fails: Isomer-Specific Functional Divergence in cis,trans-Germacrone


Substituting cis,trans-germacrone with trans,trans-germacrone or other in-class sesquiterpenes (e.g., furanodiene, curdione) without validation introduces substantial scientific risk due to stereochemistry-dependent activity profiles. Direct comparative studies reveal that structurally similar germacrane isomers exhibit distinct cytotoxic potencies across cancer cell lines [1], and that germacrone functionally diverges from furanodiene and curdione in proliferation assays—with germacrone showing no standalone anti-proliferative effect but uniquely enhancing furanodiene's activity [2]. Furthermore, germacrone demonstrates selective transporter inhibition (OCT2 IC₅₀: 15 µM) with minimal OCT1 effect, whereas comparator data for other isomers on this target are absent, precluding reliable substitution [3]. These isomer- and congener-specific functional differences necessitate compound-specific validation rather than class-based procurement assumptions.

cis,trans-Germacrone Quantitative Differentiation Evidence: Comparator-Based Activity and Selectivity Data


Isomer-Dependent Cytotoxicity: Germacrane Isomer Comparative IC₅₀ Analysis Across Human Cancer Cell Lines

Among germacrane isomers isolated from Carpesium divaricatum, compounds 13, 17, and 18 demonstrated cytotoxicity against human cervical (HeLa), colon (LoVo), and stomach cancer (BGC-823) cell lines with IC₅₀ values ranging from 4.72–13.68 μM, comparable to or exceeding the potency of the positive control cisplatin (IC₅₀ range: 7.90–15.34 μM) [1]. This demonstrates that stereochemical configuration within the germacrane scaffold produces quantifiable differences in cytotoxic efficacy, establishing that not all germacrane isomers are functionally interchangeable.

Anticancer Cytotoxicity Stereochemistry

Functional Divergence in Breast Cancer Proliferation: Germacrone as Enhancer vs. Furanodiene as Direct Inhibitor

In a fixed-dose combination study on MDA-MB-231 and MCF-7 breast cancer cells, furanodiene alone significantly inhibited cancer cell proliferation, whereas germacrone and curdione showed no standalone anti-proliferative effect. Notably, germacrone enhanced furanodiene's anti-proliferative effect, while curdione partly reversed the combined anti-proliferative effect of germacrone plus furanodiene [1]. This functional stratification—direct inhibitor (furanodiene), inactive (curdione), and enhancer (germacrone)—among structurally related sesquiterpenes from the same source plant demonstrates that in-class compounds cannot be interchanged based solely on structural similarity.

Breast Cancer Proliferation Combination Therapy

Selective OCT2 Transporter Inhibition: Germacrone IC₅₀ Quantification with Isoform Selectivity Data

Germacrone demonstrated selective inhibitory activity against the organic cation transporter 2 (OCT2) with an IC₅₀ of 15.5 ± 1.4 μM for OCT2-mediated ³H-MPP⁺ uptake, while showing substantially less effect on OCT1 [1]. This isoform selectivity is functionally relevant, as OCT2 mediates cisplatin uptake into renal proximal tubular cells; germacrone's inhibition of OCT2 reduced cisplatin-induced cytotoxicity in renal cells while preserving cisplatin's anti-cancer activity in cancer cells [1]. No comparable OCT2 selectivity data exist for related sesquiterpenes furanodiene or curdione.

ADME Transporter Nephroprotection

Comparative Acaricidal Activity: Germacrone vs. Isofuranodiene IC₅₀ Quantification

In acaricidal assays against Tetranychus urticae (two-spotted spider mite), germacrone and isofuranodiene from Smyrnium olusatrum essential oil demonstrated quantifiable differences in oviposition inhibition potency. The IC₅₀ for oviposition inhibition was 17.8 μg cm⁻³ for germacrone, compared to 4.1 μg cm⁻³ for isofuranodiene—representing a >4-fold difference in potency between these structurally related sesquiterpenes [1]. This demonstrates that even within the same essential oil source, individual sesquiterpene components exhibit markedly divergent bioactivity profiles.

Acaricidal Pest Control Oviposition Inhibition

Caco-2 Permeability Benchmarking: Germacrone Basal Permeability vs. Formulated Micelle Enhancement

Free germacrone solution exhibits an apparent permeability coefficient (P_app, AP→BL) of 7.30 × 10⁻⁶ cm·s⁻¹ in the Caco-2 cell monolayer model, providing a baseline permeability value for absorption assessment [1]. This permeability can be enhanced through formulation approaches—self-assembled micelle systems (GEM@SDL-SCF Micelles) increased P_app to 10.57 × 10⁻⁶ cm·s⁻¹ (1.45-fold enhancement) [1]. This baseline characterization establishes germacrone's intestinal permeability profile, which is distinct from other sesquiterpenes such as curdione and furanodiene that exhibit different transport characteristics in the same Caco-2 model [2].

Oral Bioavailability Formulation ADME

CYP450 Metabolic Liability Profile: Germacrone CYP2B6 and CYP3A4 Inhibition IC₅₀ Data

Germacrone moderately inhibits CYP2B6 and CYP3A4 activities in vitro with IC₅₀ values below 10 μM, and produces two oxidized metabolites and four glutathione conjugates [1]. This metabolic profile indicates potential for drug-drug interactions and metabolic liability that must be considered in experimental design. While specific comparator IC₅₀ values for furanodiene or curdione on these CYP isoforms are not available in the same study, the identification of germacrone's CYP inhibition profile provides a baseline for compound-specific risk assessment in multi-component studies.

Drug-Drug Interaction CYP450 Metabolism

cis,trans-Germacrone Validated Application Scenarios Based on Quantitative Differentiation Evidence


Stereochemistry-Dependent Anticancer Screening: Isomer-Specific Cytotoxicity Studies

cis,trans-Germacrone is appropriate for structure-activity relationship (SAR) studies investigating how double-bond stereochemistry modulates anticancer potency. Direct comparative data demonstrate that germacrane isomers exhibit IC₅₀ values ranging from 4.72–13.68 μM across HeLa, LoVo, and BGC-823 cell lines, with internal variation >2.5-fold [1]. This scenario applies when researchers require a defined stereoisomer to isolate the contribution of cis/trans configuration to cytotoxic activity, rather than using an undefined isomeric mixture that would confound SAR interpretation.

Intra-Herbal Interaction Studies: Germacrone as Proliferation-Enhancer in Combination Research

cis,trans-Germacrone is the correct compound for investigating synergistic or modulatory interactions among Curcuma-derived sesquiterpenes. Evidence demonstrates that germacrone uniquely enhances furanodiene's anti-proliferative effect in breast cancer cells, while curdione antagonizes this combination [2]. This scenario is relevant for researchers studying the mechanistic basis of Traditional Chinese Medicine formulations where germacrone, furanodiene, and curdione co-occur, as substituting one sesquiterpene for another would produce mechanistically invalid interaction data.

ADME-Tox and Nephroprotection Research: OCT2 Transporter Inhibition Studies

cis,trans-Germacrone is the validated choice for studies investigating OCT2-mediated drug transport or cisplatin-induced nephrotoxicity protection. Germacrone demonstrates selective OCT2 inhibition (IC₅₀ 15.5 ± 1.4 μM) with functional protection of renal proximal tubular cells from cisplatin toxicity while preserving anticancer efficacy [3]. This scenario applies to researchers evaluating transporter-mediated drug-drug interactions or developing nephroprotective adjuvant strategies, as no comparable OCT2 selectivity data exist for furanodiene or curdione.

Oral Formulation Development: Permeability Benchmarking and Bioavailability Enhancement

cis,trans-Germacrone is suitable for formulation development studies targeting oral bioavailability enhancement. The compound's baseline Caco-2 permeability coefficient (P_app = 7.30 × 10⁻⁶ cm·s⁻¹) provides a quantifiable benchmark against which novel delivery systems can be evaluated, with demonstrated 1.45-fold enhancement achievable through self-assembled micelle formulations [4]. This scenario applies when researchers require a characterized reference compound with established permeability metrics for comparative formulation assessment, rather than an uncharacterized sesquiterpene requiring de novo ADME profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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